(E)-N-(1,3-benzothiazol-2-ylmethyl)-2-phenylethenesulfonamide
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Overview
Description
Benzothiazoles are a class of bicyclic compounds with a broad spectrum of biological applications such as neuroprotective effects, antimicrobial activity, antioxidant and radioprotective effects, anticonvulsant activity, and antitumor properties . They are characterized by a benzene ring fused to a thiazole ring .
Synthesis Analysis
Benzothiazoles can be synthesized through several methods. One common method involves the condensation of 2-aminothiophenol with a carboxylic acid . Other methods involve the reaction of 2-halobenzoic acids with thiourea .Molecular Structure Analysis
The molecular structure of benzothiazoles consists of a benzene ring fused to a thiazole ring. The thiazole ring contains a sulfur atom and a nitrogen atom .Chemical Reactions Analysis
Benzothiazoles can undergo a variety of chemical reactions. They can act as ligands in coordination chemistry, react with electrophiles at the sulfur atom, or undergo nucleophilic substitution at the carbon atom adjacent to the sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazoles depend on their specific structure. In general, they are aromatic compounds and exhibit the typical properties of such compounds, such as stability and planarity .Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
Research into compounds with structural similarities to (E)-N-(1,3-benzothiazol-2-ylmethyl)-2-phenylethenesulfonamide has shown potential applications in photodynamic therapy (PDT) for cancer treatment. A study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide derivative groups containing Schiff base. These compounds exhibited excellent photophysical and photochemical properties, making them useful as Type II photosensitizers in PDT, indicating potential for the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Antiviral Properties
Further investigations into benzenesulfonamide derivatives have uncovered their potential as anticancer and antiviral agents. Celecoxib derivatives, structurally related to benzenesulfonamides, were synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Some compounds showed significant potential without causing tissue damage, suggesting the possibility of developing new therapeutic agents from this class of compounds (Küçükgüzel et al., 2013).
Antitumor Activity
Novel series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives were synthesized and evaluated for their antitumor activity. Notably, certain compounds demonstrated remarkable activity and selectivity toward specific cancer cell lines, offering insights into the development of targeted cancer therapies (Sławiński & Brzozowski, 2006).
Environmental Impact and Analytical Methods
The environmental occurrence and analysis of benzothiazoles, benzotriazoles, and benzenesulfonamides have also been studied, highlighting their presence as emerging pollutants. Analytical methods for their determination in environmental matrices have been developed, contributing to the understanding of their distribution and potential environmental impact (Herrero et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-N-(1,3-benzothiazol-2-ylmethyl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S2/c19-22(20,11-10-13-6-2-1-3-7-13)17-12-16-18-14-8-4-5-9-15(14)21-16/h1-11,17H,12H2/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVPKLQWSMVKBF-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,3-benzothiazol-2-yl)methyl]-2-phenylethene-1-sulfonamide |
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